7-Chloro-5-fluoro-1,3-benzoxazole: A Privileged Scaffold in Medicinal Chemistry and Advanced Materials
7-Chloro-5-fluoro-1,3-benzoxazole: A Privileged Scaffold in Medicinal Chemistry and Advanced Materials
Executive Summary
In the landscape of modern drug discovery and materials science, the benzoxazole core serves as a highly versatile, privileged heterocyclic scaffold. Specifically, 7-Chloro-5-fluoro-1,3-benzoxazole (CAS: 192582-98-2) represents a highly optimized building block. By strategically incorporating a di-halogenated pattern (fluorine at C5 and chlorine at C7), this intermediate offers a unique combination of metabolic stability, enhanced lipophilicity, and specialized steric geometry.
As a Senior Application Scientist, I present this technical whitepaper to dissect the mechanistic rationale behind this specific halogenation pattern, outline self-validating synthetic protocols for its integration, and explore its downstream applications in the development of kinase inhibitors, central nervous system (CNS) agents, and advanced polymers.
Physicochemical Profiling & Structural Dynamics
The utility of 7-Chloro-5-fluoro-1,3-benzoxazole stems directly from its physicochemical parameters. The benzoxazole ring acts as a bioisostere for naturally occurring nucleic bases (such as adenine and guanine) 1. However, the unadorned core is often susceptible to rapid oxidative metabolism. The precise placement of halogens fundamentally alters the molecule's electronic and steric profile.
Quantitative Data Summary
Table 1: Key physicochemical and computational properties of 7-Chloro-5-fluoro-1,3-benzoxazole.2
| Property | Value | Pharmacological Implication |
| CAS Registry Number | 192582-98-2 | Unique identifier for the C5-F, C7-Cl isomer. |
| Molecular Formula | C7H3ClFNO | Dictates the mass-to-charge ratio in LC-MS. |
| Molecular Weight | 171.56 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| Exact Mass | 170.9887 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |
| SMILES | FC1=CC(Cl)=C(OC=N2)C2=C1 | Enables computational docking and structural modeling. |
| Hydrogen Bond Acceptors | 3 | Facilitates interaction with kinase hinge regions. |
| Topological Polar Surface Area | ~26.0 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |
The Mechanistic Rationale for Di-Halogenation
-
The "Fluorine Effect" (C5 Position): Fluorine is highly electronegative yet sterically similar to hydrogen. Placing fluorine at the C5 position serves two causal purposes. First, it blocks a primary site of Cytochrome P450 (CYP450)-mediated aromatic oxidation, drastically increasing the metabolic half-life of the resulting API 3. Second, its electron-withdrawing nature lowers the pKa of adjacent functional groups, modulating the overall basicity of the molecule.
-
The "Chlorine Effect" (C7 Position): Chlorine provides significant steric bulk and lipophilicity (increasing the overall LogP). More importantly, the anisotropic charge distribution around the chlorine atom creates a "sigma-hole"—a region of positive electrostatic potential that enables highly directional halogen bonding with electron-rich residues (e.g., carbonyl oxygens) deep within the hydrophobic pockets of target proteins.
Caption: Pharmacological impact pathway of di-halogenation on the benzoxazole core.
Self-Validating Synthetic Methodologies
To utilize 7-Chloro-5-fluoro-1,3-benzoxazole effectively, researchers must understand its de novo synthesis and subsequent functionalization. The following protocols are designed as self-validating systems, ensuring that causality and in-process controls drive experimental success.
Protocol 1: Synthesis of the Core via Cyclocondensation
This protocol details the formation of the benzoxazole core from an ortho-aminophenol precursor.
-
Reagents: 2-Amino-6-chloro-4-fluorophenol (1.0 eq), Triethyl orthoformate (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (solvent).
-
Step-by-Step Methodology:
-
Reagent Mixing: Suspend 2-amino-6-chloro-4-fluorophenol in anhydrous toluene. Add triethyl orthoformate. Causality: Triethyl orthoformate acts as both the highly electrophilic one-carbon source for the C2 position and a dehydrating agent, driving the equilibrium toward the cyclized product.
-
Acid Catalysis: Add catalytic pTSA. Causality: The electron-withdrawing halogens on the aromatic ring significantly reduce the nucleophilicity of the aniline nitrogen. pTSA protonates the orthoester, drastically increasing its electrophilicity to overcome this electronic deactivation.
-
Reflux & Distillation: Heat the reaction mixture to 110°C using a Dean-Stark apparatus. Causality: High temperature provides the activation energy for intramolecular cyclization via the phenolic oxygen. Continuous removal of the ethanol byproduct shifts the equilibrium forward (Le Chatelier's principle).
-
In-Process Validation: After 4 hours, sample the mixture for TLC (Hexane:EtOAc 4:1). Validation: The disappearance of the polar starting material (Rf ~0.2) and the appearance of a non-polar, UV-active spot (Rf ~0.7) confirms core formation.
-
Workup: Cool to room temperature and wash with saturated aqueous NaHCO3. Causality: Neutralization quenches the acid catalyst, preventing acid-catalyzed hydrolysis or ring-opening of the newly formed benzoxazole core during organic extraction.
-
Protocol 2: C2-Functionalization (Thiolation)
The C2 position of the benzoxazole ring is highly electrophilic. Functionalizing this position is a critical step before cross-coupling reactions 4.
-
Reagents: 7-Chloro-5-fluoro-1,3-benzoxazole (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq), Elemental Sulfur (S8, 1.2 eq), THF (anhydrous).
-
Step-by-Step Methodology:
-
Deprotonation: Dissolve the benzoxazole in anhydrous THF and cool to -78°C under argon. Dropwise add n-BuLi. Causality: The C2 proton is highly acidic due to the adjacent electronegative oxygen and nitrogen atoms. Strict cryogenic conditions prevent nucleophilic ring-opening by the strong base.
-
Electrophile Quench: Add elemental sulfur to the lithiated intermediate and slowly warm to room temperature. Causality: The lithiated C2 species acts as a strong nucleophile, opening the S8 ring to form the thiolate salt.
-
Acidic Workup: Quench with 1M HCl. Validation: The formation of a precipitate (7-chloro-5-fluoro-1,3-benzoxazole-2-thiol, CAS: 1249781-75-6) confirms successful thiolation. This thiol can now serve as a substrate for transition-metal-catalyzed cross-coupling.
-
Caption: Synthetic workflow from precursor to functionalized API candidate.
Applications in Drug Discovery and Materials Science
Oncology and Kinase Inhibition
Benzoxazole derivatives are heavily investigated as antiproliferative agents 5. The 7-Chloro-5-fluoro substitution pattern is particularly adept at targeting the ATP-binding cassette of receptor tyrosine kinases (RTKs). The planar benzoxazole core mimics the adenine ring of ATP, while the C7-chlorine atom projects into the hydrophobic "selectivity pocket" adjacent to the hinge region, drastically improving kinase selectivity compared to unhalogenated analogs.
CNS Therapeutics
The low topological polar surface area (~26 Ų) combined with the high lipophilicity imparted by the halogens makes this scaffold an excellent candidate for brain-penetrant drugs. Derivatives of fluorinated benzoxazoles are frequently utilized in the design of antipsychotics and neuroprotective agents, where crossing the blood-brain barrier is the primary pharmacokinetic hurdle 1.
References
-
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed. URL:[Link]
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments - ResearchGate. URL:[Link]
Sources
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 192582-98-2|7-Chloro-5-fluoro-1,3-benzoxazole|BLD Pharm [bldpharm.com]
- 3. Buy 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole [smolecule.com]
- 4. 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol | 1249781-75-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
